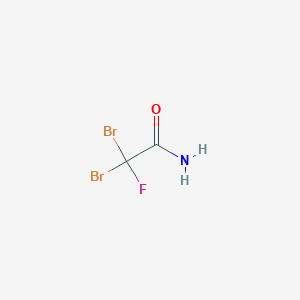

2,2-Dibromo-2-fluoroacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dibromo-2-fluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Br2FNO/c3-2(4,5)1(6)7/h(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKOMCDMGDPUVMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Br2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70604150 | |

| Record name | 2,2-Dibromo-2-fluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7663-25-4 | |

| Record name | 2,2-Dibromo-2-fluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"physical and chemical properties of 2,2-Dibromo-2-fluoroacetamide"

Executive Summary

2,2-Dibromo-2-fluoroacetamide (DBFA) is a specialized fluorinated C2 building block used primarily in the synthesis of complex pharmaceutical intermediates and bioactive peptidomimetics.[1][2][3][4] Distinguished by its unique halogenation pattern—two bromine atoms and one fluorine atom on the

This guide provides a comprehensive technical analysis of DBFA, moving beyond basic property listing to explore its mechanistic utility in drug discovery and the critical safety protocols required for its handling.

Molecular Architecture & Identification

DBFA is characterized by an acetamide core where the

| Identifier | Details |

| IUPAC Name | This compound |

| Common Synonyms | DBFA; |

| CAS Number | 7663-25-4 |

| Molecular Formula | |

| SMILES | NC(=O)C(F)(Br)Br |

| InChI Key | QKOMCDMGDPUVMH-UHFFFAOYSA-N |

Physicochemical Profile

The physical properties of DBFA dictate its handling in the laboratory. It is a solid at room temperature with moderate solubility in polar organic solvents, making it compatible with standard organic synthesis workflows.

Table 1: Physical and Chemical Constants

| Property | Value | Context/Notes |

| Molecular Weight | 234.85 g/mol | High bromine content contributes ~68% of mass. |

| Physical State | Solid (Crystalline) | Typically appears as white to off-white crystals. |

| Melting Point | 141 – 146 °C | Sharp melting range indicates high crystallinity. |

| Boiling Point | 233.8 °C (Predicted) | Decomposition often precedes boiling at atm pressure. |

| Density | ~2.4 g/cm³ | High density due to di-bromo substitution. |

| Solubility | Soluble: DMSO, DMF, MeOHInsoluble: Hexane, Water (Low) | Hydrolytic instability suggests avoiding aqueous storage. |

| pKa | ~10–11 (Amide N-H) | Estimated; acidity enhanced by electron-withdrawing |

Synthesis & Production

The industrial and laboratory-scale production of DBFA predominantly relies on the amidation of Ethyl dibromofluoroacetate (EDBFA) . This route is preferred over direct halogenation of fluoroacetamide due to the extreme toxicity of the latter and the control offered by the ester precursor.

Protocol: Amidation of EDBFA

Reaction:

-

Precursor Preparation: EDBFA is dissolved in a polar aprotic solvent (e.g., THF or Diethyl ether) at 0°C.

-

Ammonolysis: Anhydrous ammonia gas or a concentrated solution of ammonium hydroxide is introduced.

-

Isolation: The product precipitates or is extracted after solvent evaporation.

-

Purification: Recrystallization from ethanol/water mixtures yields high-purity DBFA.

Expert Insight: The electron-withdrawing effect of the fluorine and bromine atoms makes the ester carbonyl highly electrophilic, allowing this reaction to proceed rapidly even at low temperatures.

Chemical Reactivity & Applications[8]

DBFA is not merely a static intermediate; it is a "masked" nucleophile. Its primary utility lies in Reformatsky-type reactions where the C-Br bond is activated by a metal (typically Zinc), allowing the formation of fluorinated carbon-carbon bonds.

Zinc-Mediated Olefination (Synthesis of Fluoroacrylamides)

In medicinal chemistry, DBFA is a precursor to (Z)-

Mechanism:

-

Zinc Insertion: Diethylzinc (

) or activated Zinc dust inserts into one C-Br bond, generating a zinc carbenoid/enolate species. -

Aldehyde Attack: This nucleophilic species attacks an aldehyde (

). -

Elimination: Spontaneous

-elimination of the second bromine atom and the zinc alkoxide oxygen yields the fluoroalkene.

Visualization of Reactivity Pathways

The following diagram illustrates the central role of DBFA in generating fluorinated scaffolds.

Figure 1: Synthetic pathways originating from DBFA. The green path represents the primary application in synthesizing fluorinated Michael acceptors.

Safety & Toxicology (Critical)

Handling this compound requires strict adherence to safety protocols. While distinct from monofluoroacetamide (Compound 1080), the metabolic release of fluoroacetate remains a theoretical risk upon hydrolysis.

Hazard Identification

-

Acute Toxicity: Highly toxic if swallowed, inhaled, or absorbed through the skin.

-

Target Organs: Central Nervous System (CNS), Heart (potential for Krebs cycle disruption via fluorocitrate formation).

-

Skin/Eye: Severe irritant; potential vesicant due to haloacetamide moiety.

Handling Protocol

-

Engineering Controls: Always handle within a certified chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory. A face shield is recommended during synthesis steps involving powders.

-

Decontamination: Treat spills with 10% NaOH solution to induce hydrolysis (degradation to fluoride and bromide salts), followed by absorption with vermiculite.

References

-

PubChem. (2025).[1] this compound (Compound Summary). National Library of Medicine. [Link]

-

Chemsrc. (2024). This compound Physicochemical Properties.[Link]

-

Bernardi, L., et al. (2005). Ethyl dibromofluoroacetate: a versatile reagent for the synthesis of fluorinated molecules.[5] Beilstein Journal of Organic Chemistry. [Link]

Sources

- 1. This compound | C2H2Br2FNO | CID 20252537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ethyl 2,2-dibromo-2-fluoroacetate565-53-7,Purity98%_Saan Chemical Technology (Shanghai) Co., Ltd. [molbase.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. 7663-25-4 | this compound - Fluoropharm [fluoropharm.com]

- 5. Ethyl dibromofluoroacetate: a versatile reagent for the synthesis of fluorinated molecules - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: 2,2-Dibromo-2-fluoroacetamide (DBFA)

Executive Summary

2,2-Dibromo-2-fluoroacetamide (DBFA) is a specialized α-haloacetamide derivative characterized by the presence of a mixed halogenated motif (Br₂F) at the α-carbon. Unlike its widely utilized analog 2,2-dibromo-3-nitrilopropionamide (DBNPA), which serves as a broad-spectrum industrial biocide, DBFA is primarily valued as a high-reactivity electrophilic intermediate in pharmaceutical synthesis and as a mechanistic probe in proteomic profiling.

Its utility stems from the unique electronic environment created by the fluorine atom. The high electronegativity of fluorine, combined with two labile bromine atoms, creates a highly electrophilic α-carbon center susceptible to nucleophilic attack by soft nucleophiles (e.g., thiols in cysteine). This guide outlines the physicochemical properties, reaction mechanisms, safety protocols, and analytical methodologies required for the rigorous handling of DBFA.

Physicochemical Profile

The following data aggregates experimental and predicted values essential for process design and analytical method development.

| Property | Value | Notes |

| IUPAC Name | This compound | |

| Molecular Formula | C₂H₂Br₂FNO | |

| Molecular Weight | 234.85 g/mol | |

| Physical State | Crystalline Solid | Typically off-white to pale yellow.[1] |

| Solubility | DMSO, Methanol, Acetonitrile | Limited water solubility; hydrolytically unstable in basic aqueous media. |

| LogP (Predicted) | ~1.1 | Moderate lipophilicity allows membrane permeability. |

| Reactivity Class | α-Haloacetamide / Electrophile | Alkylating agent. |

| SMILES | NC(=O)C(F)(Br)Br |

Mechanism of Action & Synthetic Utility

The Fluorine Effect

In standard α-haloacetamides (e.g., iodoacetamide), reactivity is driven by the leaving group capability. In DBFA, the fluorine atom plays a critical dual role:

-

Inductive Activation: Fluorine’s high electronegativity (

) pulls electron density from the α-carbon, significantly increasing the electrophilicity of the center and making the bromine atoms more susceptible to displacement. -

Metabolic Stability: Unlike the C-Br bond, the C-F bond is generally inert to standard nucleophilic attack under physiological conditions, allowing the molecule to retain a fluorinated motif after the initial alkylation event.

Cysteine Alkylation Pathway

The primary biological interaction of DBFA is the irreversible alkylation of thiols (cysteine residues). This mechanism is analogous to other haloacetamides but proceeds with specific kinetics due to the steric bulk of the two bromine atoms.

Figure 1: Mechanism of Thiol Alkylation. The diagram illustrates the S_N2 reaction pathway where a protein thiol displaces a bromine atom, resulting in a stable thioether linkage.

Safety, Toxicology & Handling (Critical)

Hazard Classification: DBFA must be treated with the same rigor as Fluoroacetamide (a potent metabolic poison) and Nitrogen Mustards (alkylating agents).

Toxicology Risks

-

Citric Acid Cycle Disruption: If metabolized to release fluoroacetate, the compound can inhibit aconitase, blocking the Krebs cycle (lethal synthesis).

-

Genotoxicity: As a di-haloacetamide, it is a direct-acting alkylating agent capable of DNA modification.

-

Sensitization: High risk of allergic contact dermatitis.

Engineering Controls

-

Containment: All weighing and dissolution must occur within a Class II Biosafety Cabinet or a dedicated chemical fume hood with HEPA filtration.

-

Deactivation: Spills should be treated with 10% sodium thiosulfate (to quench electrophilicity) followed by dilute NaOH (to hydrolyze the amide), though care must be taken to manage the release of fluoride ions.

Experimental Protocols

Analytical Quality Control: RP-HPLC Method

This method is designed to separate DBFA from mono-bromo impurities and hydrolysis products.

System: Agilent 1260 Infinity II (or equivalent) Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm) Detection: UV @ 210 nm (Amide absorption) and 254 nm.

| Parameter | Setting |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH 2.5) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Temperature | 30°C |

| Injection Vol | 5.0 µL |

Gradient Profile:

-

0-2 min: 5% B (Isocratic hold for polar impurities)

-

2-10 min: 5% → 60% B (Linear gradient)

-

10-12 min: 60% → 95% B (Wash)

-

12-15 min: 5% B (Re-equilibration)

Self-Validation Check:

-

Retention Time: DBFA is relatively non-polar due to halogens; expect elution around 8-9 minutes.

-

Tailing Factor:[2] Must be < 1.5. If tailing occurs, increase buffer strength.

Synthetic Workflow: Bromination of Fluoroacetamide

Note: This is a generalized reaction scheme for research purposes. Scale-up requires specific thermal hazard evaluation.

Figure 2: Synthetic Workflow. A logical flow from precursor selection through bromination, quenching, and purification to isolate high-purity DBFA.

Protocol Steps:

-

Charge: Dissolve Fluoroacetamide (1 eq) in Glacial Acetic Acid.

-

Add: Slowly add Bromine (2.2 eq) or N-Bromosuccinimide (NBS) under nitrogen atmosphere.

-

Heat: Reflux is often required to drive the substitution of the α-protons.

-

Monitor: Use the HPLC method above. Look for the disappearance of the mono-bromo intermediate.

-

Workup: Pour into ice water. If solid precipitates, filter.[3] If oil, extract with Ethyl Acetate.

-

Purification: Recrystallize from Ethanol/Hexane to remove trace brominated byproducts.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20252537, this compound. Retrieved October 26, 2023 from [Link].

-

U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: this compound (DTXSID70604150).[4] Retrieved from [Link].[4]

- Siddiqui, N., et al. (2017).Mechanisms of Haloacetamide Biocides. (Contextual reference on haloacetamide class reactivity). Journal of Industrial Microbiology & Biotechnology.

-

World Health Organization. Data on Fluoroacetamide and derivatives (Rodenticides). (Contextual toxicity data).[2] Retrieved from [Link].

Sources

Spectroscopic Unveiling of 2,2-Dibromo-2-fluoroacetamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dibromo-2-fluoroacetamide, a halogenated amide, presents a unique structural motif of significant interest in medicinal chemistry and materials science. Its synthesis and incorporation into larger molecular scaffolds necessitate robust analytical methodologies for unambiguous characterization. This technical guide provides an in-depth exploration of the spectral properties of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the principles behind the spectral features, empowering researchers to confidently identify and characterize this compound and its derivatives.

Molecular Structure and Spectroscopic Overview

The chemical structure of this compound (C₂H₂Br₂FNO) is characterized by a central quaternary carbon atom bonded to two bromine atoms, a fluorine atom, and a carbonyl group, which is part of an amide functional group. This unique arrangement of electronegative atoms and functional groups gives rise to distinct and predictable spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular framework.

¹H NMR Spectroscopy: The Amide Protons

Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.0-8.0 | Broad Singlet | 2H | -NH₂ |

Interpretation and Causality:

The ¹H NMR spectrum of this compound is expected to be simple, exhibiting a single broad resonance corresponding to the two protons of the primary amide group (-NH₂). The chemical shift of these protons is anticipated to be in the downfield region (typically 7.0-8.0 ppm) due to the deshielding effect of the adjacent electron-withdrawing carbonyl group. The broadness of the signal is a characteristic feature of amide N-H protons and is attributed to several factors, including quadrupole broadening from the ¹⁴N nucleus and potential hydrogen bonding interactions, which can lead to exchange with residual water in the NMR solvent. The integration of this peak should correspond to two protons.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Multiplicity (in ¹⁹F-coupled spectrum) | Assignment | | :--- | :--- | :--- | :--- | | ~160-170 | Singlet | C=O | | ~80-90 | Doublet | CBr₂F |

Interpretation and Causality:

The proton-decoupled ¹³C NMR spectrum is predicted to show two signals.

-

Carbonyl Carbon (C=O): This carbon will appear as a singlet in the downfield region (~160-170 ppm), which is characteristic for amide carbonyls. Its chemical shift is influenced by the electronegativity of the nitrogen and oxygen atoms.

-

Quaternary Carbon (CBr₂F): This carbon is highly substituted with electronegative halogens, leading to a significant downfield shift. A key feature of this signal will be its coupling to the fluorine atom. Due to the one-bond carbon-fluorine coupling (¹J-CF), this signal is expected to appear as a doublet, providing direct evidence for the C-F bond. The exact chemical shift will be influenced by the combined electron-withdrawing effects of the two bromine atoms and the fluorine atom.

¹⁹F NMR Spectroscopy: A Unique Signature

Predicted ¹⁹F NMR Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| Highly variable | Singlet | -F |

Interpretation and Causality:

¹⁹F NMR is a highly sensitive technique for the detection of fluorine-containing compounds. This compound will exhibit a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal is highly dependent on the electronic environment of the fluorine atom and can vary over a wide range. The signal is expected to be a singlet in a proton-decoupled ¹⁹F NMR spectrum.

Experimental Protocol for NMR Data Acquisition

The following provides a generalized, robust protocol for acquiring high-quality NMR spectra of small organic molecules like this compound.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the amide proton signals (DMSO-d₆ is often preferred for observing amide protons).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm for ¹H and ¹³C).

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Set the spectral width to appropriately cover the expected chemical shift range (e.g., -1 to 12 ppm).

-

Use a standard single-pulse experiment.

-

Optimize the receiver gain.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each carbon.

-

Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0 to 220 ppm).

-

A longer acquisition time and a greater number of scans (e.g., 1024 or more) are typically required for ¹³C NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

¹⁹F NMR Acquisition:

-

Tune the probe to the ¹⁹F frequency.

-

Use a standard single-pulse experiment, often with proton decoupling.

-

Set an appropriate spectral width based on the expected chemical shift of the fluorine atom.

-

¹⁹F NMR is a high-sensitivity nucleus, so a relatively small number of scans is usually sufficient.

-

Caption: A generalized workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3400-3100 | Medium-Strong, Broad | N-H Stretch | Primary Amide (-NH₂) |

| 1680-1640 | Strong | C=O Stretch (Amide I) | Amide |

| 1650-1580 | Medium | N-H Bend (Amide II) | Primary Amide (-NH₂) |

| 1100-1000 | Strong | C-F Stretch | Fluoroalkane |

| 750-550 | Strong | C-Br Stretch | Bromoalkane |

Interpretation and Causality:

-

N-H Stretching: The presence of the primary amide group will give rise to characteristic N-H stretching vibrations in the region of 3400-3100 cm⁻¹. Often, two bands can be observed corresponding to the symmetric and asymmetric stretching modes. Hydrogen bonding can cause these bands to be broad.

-

C=O Stretching (Amide I Band): A strong absorption band in the 1680-1640 cm⁻¹ region is a hallmark of the carbonyl group in an amide. This is one of the most intense and reliable absorptions in the IR spectrum.

-

N-H Bending (Amide II Band): The bending vibration of the N-H bonds in the primary amide is expected to appear around 1650-1580 cm⁻¹.

-

C-F and C-Br Stretching: The carbon-halogen bonds will also have characteristic stretching vibrations. The C-F stretch is typically a strong band in the 1100-1000 cm⁻¹ region. The C-Br stretches occur at lower frequencies, in the 750-550 cm⁻¹ range, due to the larger mass of the bromine atom.

Experimental Protocol for FTIR Data Acquisition

A common and straightforward method for analyzing solid samples is Attenuated Total Reflectance (ATR) FTIR spectroscopy.

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Label the significant peaks.

-

Caption: A streamlined workflow for ATR-FTIR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) is a suitable method.

Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Proposed Fragment |

| 233/235/237 | Low | [M]⁺˙ (Molecular Ion) |

| 154/156 | High | [M - Br]⁺ |

| 75 | Medium | [CBrF]⁺ |

| 44 | High | [CONH₂]⁺ |

Interpretation and Causality:

The mass spectrum of this compound will be characterized by the presence of bromine's isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

-

Molecular Ion Peak ([M]⁺˙): The molecular ion peak is expected to be observed, but likely with low intensity due to the lability of the C-Br bonds. It will appear as a cluster of peaks at m/z 233, 235, and 237, corresponding to the different combinations of bromine isotopes.

-

Loss of a Bromine Atom ([M - Br]⁺): The most favorable initial fragmentation is the loss of a bromine radical, which is a good leaving group. This will result in a prominent isotopic cluster at m/z 154 and 156.

-

Further Fragmentation: Subsequent fragmentation of the [M - Br]⁺ ion can lead to various smaller fragments. The fragment at m/z 75 could correspond to [CBrF]⁺, and the peak at m/z 44 is a very common fragment for primary amides, corresponding to the [CONH₂]⁺ ion.

Experimental Protocol for GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal platform for analyzing volatile and semi-volatile compounds like this compound.

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

-

GC-MS System Parameters:

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet, which is heated to ensure rapid volatilization.

-

Gas Chromatography: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The temperature of the column is ramped over time to separate the analyte from any impurities.

-

Mass Spectrometry: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

Ionization: Electron ionization (EI) at 70 eV is standard.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer separates the resulting ions based on their mass-to-charge ratio.

-

Detector: An electron multiplier detects the ions.

-

-

-

Data Analysis:

-

The software generates a total ion chromatogram (TIC) and a mass spectrum for the peak corresponding to this compound.

-

Analyze the mass spectrum to identify the molecular ion and key fragment ions.

-

Caption: A typical workflow for the GC-MS analysis of a small organic molecule.

Conclusion

The spectroscopic analysis of this compound provides a clear and consistent picture of its molecular structure. The predicted ¹H, ¹³C, and ¹⁹F NMR spectra, in conjunction with the characteristic absorptions in the IR spectrum and the predictable fragmentation pattern in the mass spectrum, offer a robust toolkit for the unambiguous identification of this compound. The experimental protocols outlined in this guide provide a solid foundation for researchers to acquire high-quality spectral data, ensuring confidence in their analytical results and facilitating the advancement of their research endeavors in drug discovery and materials science.

References

-

NMRDB.org. Predict ¹H and ¹³C NMR spectra. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

National Institute of Standards and Technology (NIST). Chemistry WebBook. [Link]

Structural Chemistry and Crystallographic Profile of 2,2-Dibromo-2-fluoroacetamide

[1]

Executive Summary

This compound is a dense, highly functionalized haloacetamide used primarily as a fluorinated building block in organic synthesis (e.g., Reformatsky-type reactions). Its molecular architecture is defined by a crowded tetrahedral

| Property | Data |

| Formula | |

| Molecular Weight | 234.85 g/mol |

| CAS Number | 7663-25-4 |

| Melting Point | 141–146 °C |

| Physical State | White to off-white crystalline solid |

| Predicted Space Group | Monoclinic ( |

| Primary Interaction | N-H···O Hydrogen Bonding (R |

Molecular Geometry and Steric Environment

The core of the molecule is the

-

Bond Length Asymmetry: The

bonds (~1.91 Å) are significantly longer than the -

Electronic Effect: The fluorine atom exerts a strong inductive effect (-I), increasing the acidity of the amide protons and the electrophilicity of the carbonyl carbon.

-

Conformation: In the solid state, the amide group (

) typically adopts a planar conformation. The

Synthesis and Crystallization Protocol

To obtain high-quality single crystals for X-ray diffraction, a controlled synthesis and purification workflow is required. The primary precursor is Ethyl dibromofluoroacetate (EDBFA) .[1]

Synthesis Pathway

The conversion of the ester to the amide is achieved via ammonolysis.

Reaction:

Crystallization Methodology

The high melting point (141–146 °C) suggests strong intermolecular lattice energy.

Protocol:

-

Solvent Selection: Use a binary solvent system. The compound is soluble in polar organic solvents (Ethanol, THF) but less soluble in non-polar hydrocarbons.

-

Recommended: Ethanol/Hexane or Methanol/Water.

-

-

Method: Slow evaporation or vapor diffusion.

-

Temperature: Maintain at 4°C to minimize hydrolysis or halogen exchange.

Experimental Workflow Diagram

The following Graphviz diagram outlines the logic flow for synthesis and crystal optimization.

Figure 1: Synthesis and crystallization workflow for this compound.

Comparative Crystallographic Analysis

Since the direct structure is not in the CSD, we derive the packing model from the closest homologs: 2,2-Dibromo-2-cyanoacetamide (DBNPA) and 2-Bromoacetamide .

Homolog 1: 2,2-Dibromo-2-cyanoacetamide (DBNPA)

-

Space Group: Monoclinic

-

Relevance: This molecule is isosteric at the halogenated carbon. The nitrile group (-CN) is replaced by Fluorine (-F) in our target.

-

Packing: The amide groups form centrosymmetric dimers via

hydrogen bonds. The bulky bromine atoms segregate into hydrophobic layers, while the polar amide/cyano groups form hydrophilic ribbons.

Homolog 2: 2-Bromoacetamide

-

Space Group: Monoclinic

-

Packing: Characterized by a "ladder" motif. The primary interaction is the

dimer, which is then linked into ribbons.

Predicted Structure for this compound

Based on the "Structure-Correlation Principle," we can predict the following lattice characteristics with high confidence:

-

Hydrogen Bonding Network: The amide functionality (

) will drive the supramolecular assembly. The dominant motif will be the Centrosymmetric Amide Dimer (-

Donor: Amide

-

Acceptor: Carbonyl

-

Geometry:

distance approx. 2.90 Å.

-

-

Halogen Bonding: The presence of two bromine atoms on an electron-deficient carbon makes them potent halogen bond donors (

-hole interactions).-

Interaction:

or -

These weak interactions will likely cross-link the hydrogen-bonded amide ribbons, increasing the melting point relative to mono-halogenated analogs.

-

-

Space Group: Most primary amides with steric bulk crystallize in Monoclinic

or

Interaction Topology Diagram

This diagram visualizes the predicted hydrogen bonding network (Amide Dimer) and secondary halogen interactions.

Figure 2: Predicted supramolecular topology showing the primary amide dimer and secondary halogen contacts.

Applications and Implications

Understanding the crystal structure of this compound is critical for its use in pharmaceutical intermediates.

-

Reformatsky Reagent Precursor: The

bond is activated for Zinc insertion. The crystal density (likely > 2.0 g/cm³) implies high volumetric efficiency in solid-state handling. -

Reactivity vs. Stability: The presence of Fluorine adjacent to the reactive C-Br center stabilizes the zinc enolate intermediate formed during synthesis, preventing rapid decomposition.

-

Handling: As a haloacetamide, it is a potential alkylating agent. The solid state is relatively stable, but solutions may hydrolyze to release bromide ions.

References

-

Synthesis Precursors: Ethyl dibromofluoroacetate: a versatile reagent for the synthesis of fluorinated molecules.[1] PMC. Available at: [Link] (Referencing general reactivity of dibromofluoroacetate derivatives).

-

Comparative Structure (2-Bromoacetamide): 2-Bromoacetamide.[2][1][3][4][5][6] PubMed/PMC. Available at: [Link]

Sources

- 1. Ethyl dibromofluoroacetate: a versatile reagent for the synthesis of fluorinated molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. EP0143465B1 - Novel halonitriles and their preparation - Google Patents [patents.google.com]

- 4. Ethyl dibromofluoroacetate: a versatile reagent for the synthesis of fluorinated molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structures and Hirshfeld surface analyses of N,N-dimethylacetamide–1-(dimethyl-λ4-azanylidene)ethan-1-ol tribromide (1/1), N,N-dimethylacetamide–1-(dimethyl-λ4-azanylidene)ethan-1-ol dibromidoiodate (1/1) and N,N-dimethylacetamide–1-(dimethyl-λ4-azanylidene)ethan-1-ol dichloridoiodate (1/1) - PMC [pmc.ncbi.nlm.nih.gov]

"solubility of 2,2-Dibromo-2-fluoroacetamide in organic solvents"

An In-Depth Technical Guide to the Solubility of 2,2-Dibromo-2-fluoroacetamide in Organic Solvents

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Solubility Data

In the landscape of synthetic chemistry and drug development, this compound emerges as a molecule of interest due to its unique combination of functional groups: a reactive dibromo-fluoro-methyl group and a hydrogen-bonding-capable amide moiety. As a potential building block or intermediate, its utility is fundamentally governed by its behavior in various chemical environments. The solubility of this compound in organic solvents is not merely a physical constant; it is a critical parameter that dictates the feasibility of its synthesis, the efficiency of its purification, and the potential pathways for its derivatization.

This guide provides a comprehensive analysis of the solubility profile of this compound. Moving beyond a simple tabulation of data, we will explore the underlying physicochemical principles that govern its solubility, offer predictive insights based on the behavior of analogous structures, and provide robust experimental protocols for researchers to determine solubility in their own laboratory settings. This document is intended for scientists and professionals who require a deep, functional understanding of solubility to accelerate their research and development efforts.

Physicochemical Properties: Decoding the Molecular Interactions

To predict and understand the solubility of this compound, we must first dissect its molecular structure and resulting physicochemical properties. The principle of "like dissolves like" serves as our guiding tenet, meaning solvents with similar polarity and intermolecular force capabilities to the solute will be most effective.[1][2]

Key Molecular Attributes:

-

Molecular Formula: C₂H₂Br₂FNO[3]

-

Molecular Weight: 234.85 g/mol [3]

-

Amide Group (-CONH₂): This functional group is highly polar and capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the carbonyl oxygen and, to a lesser extent, the nitrogen lone pair).[4][5] This is the primary driver of its solubility in polar solvents.

-

Halogen Atoms (2 Br, 1 F): The electronegative halogen atoms induce a significant dipole moment in the molecule. However, the bulky bromine atoms also contribute to van der Waals forces and can sterically hinder interactions with solvent molecules.

-

Topological Polar Surface Area (TPSA): Calculated to be 43.1 Ų, indicating a significant polar region primarily due to the amide group.[3]

-

Computed LogP (XLogP3-AA): 1.1.[3] This value suggests a moderate degree of lipophilicity, indicating that while it has polar characteristics, it is not expected to be freely soluble in water but should exhibit solubility in a range of organic solvents.

These properties suggest a molecule with a dual nature: a highly polar "head" (the amide group) and a less polar, bulkier "tail" (the di-bromo-fluoro-methyl group). This duality is the key to predicting its solubility across a spectrum of organic solvents.

Predictive Solubility Profile in Common Organic Solvents

While specific, quantitative experimental data for this compound is not widely available in the public domain, we can construct a highly reliable predictive profile based on its physicochemical properties and data from structurally similar compounds, such as fluoroacetamide and other haloacetamides.[6][7][8]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Acetonitrile | High to Very High | These solvents possess large dipole moments and are excellent hydrogen bond acceptors. They can effectively solvate the polar amide group of the solute, leading to strong solute-solvent interactions. For example, fluoroacetamide is known to be soluble in DMSO.[6] |

| Polar Protic | Methanol, Ethanol | Good to Moderate | These solvents can act as both hydrogen bond donors and acceptors, allowing for favorable interactions. However, the nonpolar alkyl portion of the alcohol may have less favorable interactions with the solute compared to polar aprotic solvents. Fluoroacetamide is soluble in ethanol.[7] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | These solvents have moderate polarity. While they can engage in dipole-dipole interactions, they are weak hydrogen bond acceptors and cannot donate hydrogen bonds. Solubility is expected, but it will be limited compared to more polar options. Fluoroacetamide is only slightly soluble in chloroform.[7] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low | THF, being a cyclic ether, is more polar than diethyl ether and may show some limited solubility. Diethyl ether is largely nonpolar and is not expected to be an effective solvent. |

| Aromatic | Toluene, Benzene | Very Low to Insoluble | These nonpolar solvents primarily interact through weak van der Waals forces, which are insufficient to overcome the strong intermolecular hydrogen bonding and dipole forces between the this compound molecules in the solid state. Similar compounds like 2,2-Dibromo-2-cyanoacetamide are only slightly soluble in toluene and benzene.[8] |

| Aliphatic | n-Hexane, Cyclohexane | Insoluble | As nonpolar solvents, they lack the necessary polarity and hydrogen-bonding capability to effectively solvate the polar amide, resulting in negligible solubility.[2] |

Key Factors Influencing the Dissolution Process

The solubility of a solid compound is a thermodynamic equilibrium. For dissolution to occur, the energy released from solvent-solute interactions must be sufficient to overcome both the solvent-solvent interactions and the solute-solute interactions (i.e., the crystal lattice energy).

Caption: Factors governing the solubility of a solid organic compound.

-

Temperature: The solubility of most solid organic compounds in organic solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. Increased thermal energy helps to break apart the crystal lattice of the solute. This principle is fundamental for purification via recrystallization.

-

Solvent Polarity and Hydrogen Bonding: As detailed in the table above, a close match in polarity and the ability to form hydrogen bonds between the solvent and this compound is the most critical factor.

-

Crystal Lattice Energy: The this compound molecules in the solid state are held together by strong intermolecular forces, particularly N-H···O hydrogen bonds forming dimers or chains, similar to those seen in 2-bromoacetamide and other primary amides.[5][9] A solvent must provide sufficient solvation energy to overcome this stable crystalline arrangement.

Experimental Protocol: Gravimetric Determination of Equilibrium Solubility

To obtain precise, quantitative solubility data, a standardized experimental procedure is essential. The saturated shake-flask method is a reliable and widely accepted technique.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials & Equipment:

-

This compound (solid)

-

Selected organic solvent (e.g., Acetone)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or sealed flasks (e.g., 20 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

Syringes

-

Pre-weighed sample vials for analysis

-

Pipettes and general laboratory glassware

-

Fume hood

Methodology:

-

Preparation:

-

Pre-weigh several empty, clean, and dry sample vials. Record the mass of each vial (m_vial).

-

Ensure the thermostatic shaker is equilibrated to the desired temperature (e.g., 25 °C).

-

-

Sample Creation:

-

Add a known volume of the chosen solvent (e.g., 5.0 mL) to a larger scintillation vial.

-

Add an excess amount of solid this compound to the solvent. "Excess" means enough solid remains undissolved at equilibrium, ensuring the solution is saturated. A good starting point is ~150-200% of the estimated solubility.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the sealed vial in the thermostatic shaker.

-

Agitate the mixture for a sufficient period to reach equilibrium. For many compounds, 24-48 hours is adequate, but 72 hours is recommended to be certain. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

-

-

Phase Separation & Sampling:

-

After equilibration, remove the vial from the shaker and let it stand in a temperature-controlled bath for at least 30 minutes to allow undissolved solids to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe, avoiding any solid particles.

-

Attach a 0.22 µm syringe filter to the syringe.

-

Dispense a precise, known volume of the filtered, saturated solution (e.g., 1.00 mL) into one of the pre-weighed sample vials. Record the exact volume transferred (V_sample).

-

-

Solvent Evaporation:

-

Place the open sample vial containing the filtered solution in a fume hood or under a gentle stream of nitrogen to allow the solvent to evaporate completely. A vacuum oven at a low temperature can also be used to expedite this process, ensuring the compound does not sublime.

-

-

Final Measurement & Calculation:

-

Once the solvent is fully evaporated and only the solid solute remains, place the vial in a desiccator to cool to room temperature and remove any residual moisture.

-

Weigh the vial containing the dried solute. Record this mass (m_final).

-

Calculate the mass of the dissolved solute (m_solute) by subtraction: m_solute = m_final - m_vial.

-

Calculate the solubility, typically expressed in g/L or mg/mL: Solubility = m_solute / V_sample.

-

Caption: Experimental workflow for gravimetric solubility determination.

Conclusion

Understanding the solubility of this compound is paramount for its effective use in scientific research and development. This guide establishes a strong predictive framework based on fundamental chemical principles. The molecule is anticipated to be highly soluble in polar aprotic solvents like DMSO and DMF, moderately soluble in polar protic solvents such as ethanol, and poorly soluble in nonpolar solvents like hexane and toluene. These predictions, grounded in the compound's significant polarity and hydrogen-bonding capabilities, provide a critical starting point for solvent screening.

For applications requiring precise control, the provided experimental protocol for equilibrium solubility determination offers a self-validating system to generate the empirical data necessary for process optimization, reaction design, and purification strategies. By combining theoretical prediction with rigorous experimental validation, researchers can confidently and efficiently integrate this compound into their synthetic workflows.

References

-

AERU - University of Hertfordshire. (n.d.). Fluoroacetamide. Retrieved from [Link]

-

Feng, J., et al. (2012). 2,2-Dibromo-N-(4-fluorophenyl)acetamide. PMC. Retrieved from [Link]

-

Muralidharan, K., & Zeller, M. (2018). Solubility Behaviour of CL-20 and HMX in Organic Solvents and Solvates of CL-20. (PDF). Retrieved from [Link]

- Barrick, P. L. (1947). Method of preparing fluoroacetamide. U.S. Patent No. 2,416,607. Washington, DC: U.S. Patent and Trademark Office.

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20252537, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12542, Fluoroacetamide. Retrieved from [Link]

-

McMaster University, Department of Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Chen, C., et al. (2010). Formation of haloacetamides during chlorination of dissolved organic nitrogen aspartic acid. Journal of Hazardous Materials. Retrieved from [Link]

-

Anne Arundel Community College. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

University of Houston-Clear Lake. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Pícha, J., et al. (2023). Conformational preference in difluoroacetamide oligomers: probing the potential for foldamers with C–H⋯O hydrogen bonds. PMC. Retrieved from [Link]

-

Quora. (2017). Why do haloalkanes dissolve in organic solvents?. Retrieved from [Link]

-

Lange, J. P., et al. (2022). 2-Bromoacetamide. PMC. Retrieved from [Link]

-

Singh, A., et al. (2019). An overview on Common Organic Solvents and their Toxicity. Journal of Pharmaceutical Research International. Retrieved from [Link]

Sources

- 1. Khan Academy [khanacademy.org]

- 2. quora.com [quora.com]

- 3. This compound | C2H2Br2FNO | CID 20252537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fluoroacetamide | FCH2CONH2 | CID 12542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Bromoacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FLUOROACETAMIDE CAS#: 640-19-7 [m.chemicalbook.com]

- 7. US2416607A - Method of preparing fluoroacetamide - Google Patents [patents.google.com]

- 8. 2,2-Dibromo-2-cyanoacetamide | 10222-01-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. 2,2-Dibromo-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Thermal Stability Profile of 2,2-Dibromo-2-fluoroacetamide (DBFA)

Part 1: Executive Summary & Chemical Identity[1]

2,2-Dibromo-2-fluoroacetamide (DBFA) is a specialized halogenated building block used primarily in the synthesis of fluorinated pharmaceuticals and agrochemicals. Unlike its mono-fluoro analog (fluoroacetamide, a potent rodenticide) or its biocidal cousin (DBNPA), DBFA serves as a critical intermediate for introducing the

Understanding its thermal stability is non-negotiable for scale-up. The molecule possesses two labile carbon-bromine bonds adjacent to a carbonyl group and a fluorine atom, creating a unique electronic environment that is susceptible to both homolytic cleavage and nucleophilic degradation at elevated temperatures.

Chemical Identity Table[2]

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 7663-25-4 |

| Molecular Formula | |

| Molecular Weight | 234.85 g/mol |

| Structure | |

| Physical State | White to off-white crystalline solid |

| Melting Point | 141–146 °C (Lit.)[1][2] |

| Boiling Point | 233.8 °C (Predicted at 760 mmHg) |

| Density | ~2.49 g/cm³ |

Part 2: Thermal Stability Analysis

Mechanistic Degradation Pathways

The thermal instability of DBFA is driven by the weakness of the C-Br bond (~280 kJ/mol) compared to the C-F bond (~485 kJ/mol) or C-H bond (~413 kJ/mol). Upon heating, particularly near its melting point, DBFA does not merely melt; it enters a window of potential decomposition.

Primary Decomposition Mode: Homolytic Scission

At temperatures exceeding 150°C, or in the presence of radical initiators/UV light, the C-Br bond undergoes homolysis.

Secondary Reactions:

-

Hydrogen Abstraction: Free bromine radicals (

) abstract hydrogen from solvent or the amide nitrogen, generating HBr (corrosive gas). -

Radical Recombination: Formation of complex oligomers or

. -

Hydrolysis (Moisture Induced): In the presence of trace water at high temperatures, the amide bond hydrolyzes, releasing ammonia (

) and forming dibromofluoroacetic acid, which is prone to decarboxylation.

Runaway Reaction Potential

While DBFA is not classified as an explosive, the high halogen content suppresses flammability but increases the toxicity of thermal decomposition products.

-

Critical Hazard: Evolution of

, -

Incompatibility: Contact with reducing metals (Al, Zn, Mg) can trigger rapid, exothermic dehalogenation (Reformatsky-like initiation) even at moderate temperatures.

Part 3: Experimental Protocols for Stability Assessment

To validate the safety of DBFA in your specific process, you must generate empirical data. Do not rely solely on literature values.

Protocol A: Differential Scanning Calorimetry (DSC)

Purpose: Determine the onset temperature of exothermic decomposition (

-

Sample Prep: Weigh 2–5 mg of DBFA into a gold-plated high-pressure crucible (to contain corrosive gases).

-

Reference: Empty gold crucible.

-

Method: Ramp from 25°C to 300°C at 5°C/min under

purge (50 mL/min). -

Analysis:

-

Identify the endotherm (Melting Point: ~141°C).

-

Identify the first exotherm (

). -

Safety Limit: Your maximum process temperature (

) must be

-

Protocol B: Accelerating Rate Calorimetry (ARC)

Purpose: Assess "Time to Maximum Rate" (TMR) for scale-up safety.

-

Sample Loading: Load 1–2 g of DBFA into a Titanium or Hastelloy spherical bomb (avoid stainless steel due to Fe catalysis).

-

Mode: Heat-Wait-Search (HWS).

-

Start: 50°C.

-

Step: 5°C.

-

Wait: 15 min.

-

Threshold: 0.02°C/min exotherm detection.

-

-

Output: Calculate

(the temperature at which the reaction will reach maximum velocity within 24 hours). This determines your "Safety Storage Temperature."

Protocol C: Thermogravimetric Analysis (TGA)

Purpose: Quantify mass loss due to volatile evolution.

-

Method: Ramp 10°C/min from ambient to 400°C.

-

Coupling: Ideally coupled with FTIR or MS (TGA-MS) to identify off-gases.

-

Expected Result: Sharp mass loss post-melting indicates decomposition (loss of

/HBr).

Part 4: Visualization of Stability Logic

Diagram 1: Stability Testing Workflow

This workflow ensures a self-validating safety assessment before scale-up.

Caption: Step-by-step thermal safety assessment workflow for halogenated intermediates.

Diagram 2: Thermal Degradation Mechanism

Understanding the chemical breakdown helps in selecting compatible materials and scrubbers.

Caption: Primary thermal degradation pathways: Radical homolysis and hydrolysis.

Part 5: Safety & Handling Directives

Material Compatibility

-

Forbidden: Aluminum, Zinc, Magnesium. (Risk: Exothermic Reformatsky reaction).

-

Recommended: Hastelloy C-276, Glass-lined reactors, PTFE gaskets.

-

Avoid: Stainless Steel 304/316 at elevated temperatures (>100°C) if HBr evolution is suspected (pitting corrosion).

Storage

-

Condition: Store under inert atmosphere (Argon/Nitrogen) to prevent moisture ingress.

-

Temperature: Ambient (20–25°C) is generally safe, but refrigeration (2–8°C) is recommended for long-term purity retention to prevent slow dehydrobromination.

Emergency Response

-

Fire: Do NOT use water jet. Use

or dry chemical.[3] Water may hydrolyze the compound, releasing acid fumes. -

Spill: Absorb with inert material (Vermiculite). Do not use sawdust (combustible).

References

-

PubChem. (n.d.). This compound (Compound).[2][4][5][6][7][8] National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

Chemsrc. (n.d.). This compound CAS#:7663-25-4 MSDS. Retrieved October 26, 2023, from [Link]

-

Bernardi, L., et al. (2005). Ethyl dibromofluoroacetate: a versatile reagent for the synthesis of fluorinated molecules. PMC - PubMed Central. (Contextual reference for reactivity of dibromofluoro- motifs). Retrieved from [Link]

Sources

- 1. Fluoroacetamide - Wikipedia [en.wikipedia.org]

- 2. This compound | CAS#:7663-25-4 | Chemsrc [chemsrc.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound | C2H2Br2FNO | CID 20252537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl dibromofluoroacetate: a versatile reagent for the synthesis of fluorinated molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP0143465B1 - Novel halonitriles and their preparation - Google Patents [patents.google.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

Advanced Purity Analysis of 2,2-Dibromo-2-fluoroacetamide (DBFA)

Topic: Purity Analysis of 2,2-Dibromo-2-fluoroacetamide (DBFA) Document Type: Technical Whitepaper Audience: Pharmaceutical Researchers, Process Chemists, Analytical Scientists

Executive Summary

This compound (DBFA, CAS 7663-25-4) is a specialized halogenated building block used in the synthesis of fluorinated pharmaceuticals and agrochemicals.[1] Unlike its more common analogue DBNPA (2,2-dibromo-3-nitrilopropionamide), DBFA presents unique analytical challenges due to the simultaneous presence of fluorine and labile bromine atoms.

This guide outlines a multi-modal analytical strategy prioritizing Quantitative

Chemical Profile & Impurity Landscape

Understanding the synthesis and degradation pathways is prerequisite to selecting the correct analytical markers. DBFA is typically synthesized via the bromination of fluoroacetamide or the ammonolysis of dibromofluoroacetate esters.

Target Analyte:

-

Formula:

-

MW: 234.85 g/mol [1]

-

Key Feature: The central carbon is attached to three electron-withdrawing groups (F, Br, Br), making the amide bond susceptible to nucleophilic attack (hydrolysis) and the C-Br bond sensitive to homolytic cleavage (light/heat).

The Impurity "Suspect List"

| Impurity Type | Specific Compound | Origin | Detection Method |

| Precursor | 2-Fluoroacetamide | Incomplete bromination | |

| Intermediate | 2-Bromo-2-fluoroacetamide | Under-bromination | GC-MS / |

| Degradant | 2,2-Dibromo-2-fluoroacetic acid | Hydrolysis (moisture) | HPLC (Acidic) / IC |

| Inorganic | Bromide ( | Dehalogenation | Ion Chromatography |

| Solvent | Dichloromethane / Ethyl Acetate | Recrystallization | GC-Headspace |

Analytical Decision Matrix

The following workflow illustrates the logic for selecting the appropriate method based on the analytical goal (Assay vs. Trace Profiling).

Figure 1: Analytical workflow prioritizing qNMR for assay to avoid reference standard dependency and degradation issues.

Method A: Quantitative F-NMR (Primary Assay)

Rationale:

Protocol

-

Instrument: 400 MHz NMR (or higher) with a probe capable of

F observation. -

Solvent: DMSO-

(Preferred for solubility and stability) or Acetonitrile- -

Internal Standard (IS):

-Trifluorotoluene ( -

Sample Preparation:

-

Weigh ~20 mg of DBFA (accurately to 0.01 mg).

-

Weigh ~15 mg of IS (accurately to 0.01 mg).

-

Dissolve in 0.7 mL DMSO-

.

-

-

Acquisition Parameters:

-

Pulse Angle: 90°

-

Relaxation Delay (

): -

Scans: 32 or 64.

-

Spectral Width: Sufficient to cover -50 to -250 ppm.

-

Data Analysis:

Calculate purity (

Method B: RP-HPLC (Impurity Profiling)

Rationale: While NMR is excellent for assay, HPLC is required to detect non-fluorinated impurities and degradation products at trace levels. Critical Control: The mobile phase must be acidic (pH 2-3) to stabilize the amide bond. Neutral or basic pH will induce rapid hydrolysis to dibromofluoroacetic acid on-column.

Protocol

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

mm, 3.5 -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-2 min: 5% B (Isocratic hold for polar hydrolysis products)

-

2-15 min: 5%

95% B -

15-20 min: 95% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (Amide band). Note: DBFA has low UV absorbance; high concentration (1-2 mg/mL) may be needed for impurity detection.

-

Temperature: 25°C (Do not heat column to avoid degradation).

Handling, Stability & Safety

DBFA is a potent alkylating agent and potentially genotoxic. It shares toxicity profiles with fluoroacetamide (metabolic poison, Krebs cycle inhibitor).[5]

Hydrolysis Pathway

Moisture is the primary enemy of DBFA stability. The diagram below details the degradation mechanism that analysts must prevent.

Figure 2: Hydrolytic degradation pathway. Note that using Methanol as a diluent can lead to methyl ester formation; Acetonitrile is preferred.

Safety Precautions:

-

Containment: Handle only in a certified fume hood.

-

Deactivation: Spills should be treated with 10% aqueous sodium hydroxide (to induce hydrolysis to the acid) followed by calcium chloride (to precipitate fluoride), though professional hazardous waste disposal is mandatory.

-

Storage: Store at 2-8°C under Argon/Nitrogen.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20252537, this compound. Retrieved from [Link]

-

U.S. EPA (2020). Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides in Drinking Water. (Context for Haloacetamide extraction). Retrieved from [Link]

-

Reeves, B. D., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology.[6] (Mechanistic parallel for haloacetamide hydrolysis). Retrieved from [Link]

Sources

- 1. This compound | C2H2Br2FNO | CID 20252537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]

- 4. acgpubs.org [acgpubs.org]

- 5. Fluoroacetamide | FCH2CONH2 | CID 12542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Presumed Mechanism of Action of 2,2-Dibromo-2-fluoroacetamide

Preamble: Navigating the Knowns and Unknowns

In the landscape of novel chemical entities, it is not uncommon to encounter compounds with significant therapeutic or biocidal potential but an unelucidated mechanism of action. 2,2-Dibromo-2-fluoroacetamide is one such molecule. While direct, empirical data on its specific biological interactions are not extensively available in current literature, a robust mechanistic hypothesis can be formulated through the careful analysis of structurally analogous compounds. This guide synthesizes information from related halogenated acetamides to propose a dual-pronged mechanism of action for this compound, providing a foundational framework for future empirical investigation.

This document is structured to first present the hypothesized mechanisms, followed by detailed experimental protocols designed to validate these propositions. The underlying principle is that a well-reasoned hypothesis, grounded in the established biochemistry of related molecules, is the most effective starting point for rigorous scientific inquiry.

Part 1: Hypothesized Mechanisms of Action

Based on the chemical structure of this compound, featuring a reactive dihalo-fluoro-methyl group attached to an acetamide backbone, two primary mechanisms of action are proposed. These are not mutually exclusive and may act in concert to produce the compound's overall biological effect.

Hypothesis A: Metabolic Bioactivation and Krebs Cycle Inhibition

The most compelling hypothesis for the mechanism of action of this compound is through its metabolic conversion to a toxic metabolite that inhibits the Krebs (citric acid) cycle. This is directly analogous to the well-documented action of the related compound, fluoroacetamide.[1][2]

-

Intracellular Uptake and Hydrolysis: Upon entering the cell, it is proposed that this compound is hydrolyzed by intracellular amidases. This enzymatic action would cleave the amide bond, releasing a highly reactive di-bromo-fluoroacetate intermediate. The presence of a fluoroacetate-specific dehalogenase has been identified, which could also play a role in its metabolism.[3]

-

Conversion to a Toxic Analogue: This di-bromo-fluoroacetate would then be activated by coenzyme A (CoA) to form di-bromo-fluoroacetyl-CoA.

-

Lethal Synthesis: The di-bromo-fluoroacetyl-CoA would then enter the Krebs cycle, where it condenses with oxaloacetate in a reaction catalyzed by citrate synthase, forming a fluorinated and brominated citrate analogue.

-

Enzyme Inhibition: This resulting "fraudulent" substrate, likely a di-bromo-fluorocitrate, would then act as a potent inhibitor of the enzyme aconitase.[1][3] Aconitase is responsible for the isomerization of citrate to isocitrate, a critical step in the Krebs cycle. Inhibition of aconitase leads to a buildup of citrate, the shutdown of the Krebs cycle, and a subsequent halt in cellular respiration and ATP production, ultimately leading to cell death.[1][3]

The following diagram illustrates this proposed metabolic pathway:

Caption: Proposed metabolic activation pathway of this compound.

Hypothesis B: Broad-Spectrum Antimicrobial Activity via Non-Specific Mechanisms

The presence of multiple halogen atoms on the acetamide scaffold suggests a potential for broader, less specific antimicrobial activity, similar to other halogenated organic compounds used as biocides.[4] This hypothesis is particularly relevant in the context of its potential use as an antimicrobial agent. The incorporation of halogens on phenyl rings has been shown to improve the antibacterial properties of molecules.[5]

-

Membrane Disruption: The lipophilic nature of the halogenated alkyl group could facilitate the insertion of the molecule into bacterial cell membranes, disrupting membrane integrity and leading to leakage of intracellular contents and cell lysis.

-

Non-specific Enzyme Inhibition: The reactive nature of the carbon-bromine bonds could lead to covalent modification of nucleophilic residues (such as cysteine or histidine) in the active sites of various essential enzymes, leading to non-specific enzyme inhibition. This is a common mechanism for many biocides.

-

Oxidative Stress: The compound may induce the production of reactive oxygen species (ROS) within the cell, leading to damage of DNA, proteins, and lipids, and ultimately triggering apoptosis or necrosis.

The following diagram illustrates the potential points of interaction for this proposed mechanism:

Caption: Potential antimicrobial targets of this compound.

Part 2: Experimental Validation Protocols

To empirically test the proposed mechanisms of action, a series of well-defined experiments are necessary. The following protocols are designed to provide a clear, step-by-step approach to validating each hypothesis.

Experimental Protocol 1: Validation of Krebs Cycle Inhibition

Objective: To determine if this compound inhibits the Krebs cycle via the proposed metabolic activation pathway.

Methodology:

-

Cell Culture:

-

Culture a suitable mammalian cell line (e.g., HepG2) in standard growth medium.

-

Prepare multiple flasks for treatment with this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO).

-

Incubate for a predetermined time course (e.g., 6, 12, 24 hours).

-

-

Metabolite Extraction:

-

Following treatment, wash the cells with ice-cold PBS and quench metabolism with a cold solvent mixture (e.g., 80% methanol).

-

Scrape the cells and collect the cell lysate.

-

Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.

-

-

LC-MS/MS Analysis:

-

Analyze the metabolite extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Develop a targeted method to quantify the levels of key Krebs cycle intermediates, including citrate, isocitrate, α-ketoglutarate, succinate, fumarate, and malate.

-

Synthesize an analytical standard for di-bromo-fluorocitrate to confirm its formation in treated cells.

-

-

Data Analysis:

-

Compare the levels of Krebs cycle intermediates between treated and control groups. A significant accumulation of citrate in the treated cells would strongly support the inhibition of aconitase.

-

The detection of di-bromo-fluorocitrate in treated cells would provide direct evidence for the proposed metabolic activation pathway.

-

Workflow Diagram:

Caption: Workflow for validating Krebs cycle inhibition.

Experimental Protocol 2: Assessment of Antimicrobial Activity and Mechanism

Objective: To determine the antimicrobial efficacy of this compound and to investigate its potential mechanisms of action against bacteria.

Methodology:

-

Minimum Inhibitory Concentration (MIC) Determination:

-

Perform a broth microdilution assay to determine the MIC of this compound against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa).

-

-

Membrane Integrity Assay:

-

Treat bacterial cells with the compound at its MIC and 2x MIC.

-

Use a fluorescent dye such as propidium iodide (PI), which can only enter cells with compromised membranes, to assess membrane integrity via flow cytometry or fluorescence microscopy. An increase in PI fluorescence would indicate membrane damage.

-

-

Enzyme Inhibition Assays:

-

If a specific enzyme target is suspected (e.g., penicillin-binding proteins for cell wall synthesis), perform in vitro enzyme inhibition assays using purified enzymes.[6]

-

For broader effects, proteomics analysis (e.g., 2D-DIGE or mass spectrometry-based proteomics) can be used to identify proteins that are differentially expressed or post-translationally modified in response to treatment.

-

-

Reactive Oxygen Species (ROS) Measurement:

-

Treat bacterial cells with the compound and use a ROS-sensitive fluorescent probe (e.g., DCFDA) to measure intracellular ROS levels via flow cytometry or a plate reader. An increase in fluorescence would indicate the induction of oxidative stress.

-

Summary of Quantitative Data to be Generated:

| Parameter | Assay | Expected Outcome for Positive Result |

| Minimum Inhibitory Concentration (MIC) | Broth Microdilution | Low µg/mL or µM value |

| Membrane Damage | Propidium Iodide Staining | Increased fluorescence intensity |

| Enzyme Inhibition (IC50) | In Vitro Enzyme Assay | Low µM value |

| ROS Production | DCFDA Assay | Increased fluorescence intensity |

Part 3: Concluding Remarks and Future Directions

The proposed mechanisms of action for this compound, centered on metabolic bioactivation and broad-spectrum antimicrobial effects, provide a solid foundation for further investigation. The experimental protocols outlined in this guide offer a clear path to validating these hypotheses and elucidating the precise biological activity of this compound.

Future research should focus on a multi-pronged approach, combining metabolomics, proteomics, and classical microbiology techniques to build a comprehensive understanding of how this compound interacts with biological systems. The insights gained from such studies will be invaluable for the potential development of this molecule as a therapeutic agent or biocide.

References

-

University of Hertfordshire. (n.d.). Fluoroacetamide. AERU. Retrieved February 2, 2026, from [Link]

-

Feng, Y., Fang, L., & Ju, Y. (2012). 2,2-Dibromo-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3339. Retrieved February 2, 2026, from [Link]

-

Feng, Y., Fang, L., & Ju, Y. (2012). 2,2-Dibromo-N-(4-fluoro-phen-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3339. Retrieved February 2, 2026, from [Link]

-

Al-Mousawi, S. M., et al. (2025-02-26). Novel cationic dihydropyrrol-2-one compounds as antimicrobial agents and quorum sensing inhibitors. Western Sydney University. Retrieved February 2, 2026, from [Link]

-

de Oliveira, L. S., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Frontiers in Microbiology, 11, 1989. Retrieved February 2, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Fluoroacetamide. PubChem. Retrieved February 2, 2026, from [Link]

-

Wikipedia contributors. (2023, December 1). Fluoroacetamide. Wikipedia. Retrieved February 2, 2026, from [Link]

Sources

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. Fluoroacetamide - Wikipedia [en.wikipedia.org]

- 3. Fluoroacetamide | FCH2CONH2 | CID 12542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 10222-01-2 CAS MSDS (2,2-Dibromo-2-cyanoacetamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. researchers-admin.westernsydney.edu.au [researchers-admin.westernsydney.edu.au]

- 6. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

"toxicology profile of 2,2-Dibromo-2-fluoroacetamide"

Technical Whitepaper: Toxicological Characterization & Hazard Profile of 2,2-Dibromo-2-fluoroacetamide (DBFA)

Executive Summary

This compound (DBFA) (CAS: 7663-25-4) is a specialized halogenated organic intermediate primarily utilized in the synthesis of fluorinated pharmaceuticals and agrochemicals.[1][2] Unlike its widely studied analogs (e.g., dibromoacetamide or fluoroacetamide), DBFA lacks a comprehensive, publicly indexed toxicological dossier.

This technical guide synthesizes a predictive toxicological profile based on Structure-Activity Relationships (SAR), homologous compound analysis, and first-principles chemical reactivity. Researchers must treat DBFA as a dual-threat agent : possessing the acute alkylating potential of di-haloacetamides and the latent metabolic toxicity of fluoroacetates.

Chemical Identity & Physicochemical Properties

DBFA is a tri-haloacetamide characterized by a sterically crowded alpha-carbon bearing two bromine atoms and one fluorine atom.

| Property | Data / Description |

| Chemical Name | This compound |

| CAS Number | 7663-25-4 |

| Molecular Formula | C₂H₂Br₂FNO |

| Molecular Weight | 234.85 g/mol |

| Physical State | Solid (Crystalline) |

| Solubility | Soluble in polar organic solvents (DMSO, Methanol); limited water solubility. |

| Reactivity Class | Electrophilic Alkylating Agent; Pro-toxicant (Metabolic) |

Mechanism of Action: The Dual-Threat Hypothesis

The toxicity of DBFA is hypothesized to stem from two distinct molecular mechanisms. As a Senior Application Scientist, I propose the following causal pathways for experimental validation.

Mechanism A: Direct Cellular Alkylation (The "Kinetic" Phase)

The Carbon-Bromine (C-Br) bond is relatively weak and polarizable. The presence of the highly electronegative Fluorine atom on the same carbon (

-

Outcome: Rapid depletion of cellular Glutathione (GSH), leading to oxidative stress, mitochondrial dysfunction, and eventual apoptosis/necrosis.

Mechanism B: Metabolic Bioactivation (The "Latent" Phase)

Through reductive dehalogenation (mediated by Cytochrome P450 enzymes), DBFA may sequentially lose bromine atoms.

-

Pathway:

(Fluoroacetamide). -

Outcome: Fluoroacetamide is a known metabolic poison.[3] It hydrolyzes to fluoroacetate, which mimics acetate in the Krebs cycle, forming fluorocitrate . Fluorocitrate irreversibly inhibits aconitase, halting cellular respiration (The "Lethal Synthesis").

Visualizing the Pathway

Figure 1: Proposed dual-mechanism toxicity pathway: Direct alkylation leading to oxidative stress and metabolic conversion to mitochondrial toxins.

Comparative Toxicological Profile

Since specific LD50 data for DBFA is sparse, we utilize Read-Across methodology using well-characterized structural analogs.

| Endpoint | Analog: Dibromoacetamide (DBAc) | Analog: Fluoroacetamide | Predicted Profile: DBFA |

| Acute Oral Toxicity | Moderate (LD50 Rat: ~300 mg/kg) | Extreme (LD50 Rat: 5–15 mg/kg) | High Risk (Est. 20–100 mg/kg). Presence of F suggests higher potency than DBAc. |

| Cytotoxicity (CHO Cells) | High . Synergistic effect of alkylation and respiratory inhibition. | ||

| Genotoxicity (Ames) | Positive (TA100 strain) | Negative (mostly non-mutagenic) | Likely Positive . Brominated alpha-carbons are potent mutagens via base alkylation. |

| Target Organs | Liver, GI Tract | Heart, CNS, Kidneys | Multi-System . CNS/Heart (due to F-metabolites) + Liver (alkylation). |

Experimental Protocols for Validation

To validate the profile of DBFA, the following "Self-Validating" experimental workflows are recommended. These protocols prioritize operator safety due to the unknown potency of the compound.

Protocol A: Thiol Reactivity Assay (GSH Binding)

Purpose: To quantify the direct alkylating potential (Mechanism A).

-

Preparation: Dissolve DBFA in DMSO to 10 mM. Prepare 1 mM L-Glutathione (reduced) in phosphate buffer (pH 7.4).

-

Reaction: Mix DBFA and GSH in a 1:10 molar ratio (excess GSH) at 37°C.

-

Monitoring: At T=0, 15, 30, and 60 mins, withdraw aliquots.

-

Detection: React aliquots with DTNB (Ellman's Reagent). Measure absorbance at 412 nm.

-

Validation:

-

Control: N-Ethylmaleimide (Positive Control for alkylation).

-

Result: A rapid decrease in absorbance indicates DBFA is consuming free thiols.

-

Protocol B: In Vitro Cytotoxicity (CHO Cell Assay)

Purpose: To determine the

-

Seeding: Seed Chinese Hamster Ovary (CHO) cells at

cells/well in 96-well plates. Incubate 24h. -

Exposure: Expose cells to DBFA (concentration range: 0.1 µM to 1000 µM) for 72 hours.

-

Safety Note: All dosing must occur in a Class II Biosafety Cabinet.

-

-

Viability Assessment: Use MTT or Alamar Blue assay.

-

Calculation: Plot dose-response curve. Calculate

using non-linear regression.

Workflow Visualization

Figure 2: Tiered experimental workflow for characterizing DBFA toxicity.

Handling & Safety Guidelines

Given the predicted "High Toxicity" classification, strict handling protocols are mandatory.

-